molecular formula C17H15NO4 B2874341 (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid CAS No. 683248-15-9

(Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid

カタログ番号 B2874341
CAS番号: 683248-15-9
分子量: 297.31
InChIキー: RVMYOZPETIVKOA-QXMHVHEDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid, also known as fenobam, is a non-benzodiazepine anxiolytic drug. Fenobam is a selective negative allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which has been shown to have potential therapeutic effects in various neurological disorders.

作用機序

Fenobam is a selective negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that plays a crucial role in synaptic plasticity and neuronal signaling. By binding to a specific allosteric site on mGluR5, (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid reduces the activity of mGluR5 and modulates downstream signaling pathways. This results in the attenuation of excitatory neurotransmission and the normalization of synaptic plasticity.
Biochemical and Physiological Effects
Fenobam has been shown to have various biochemical and physiological effects in the brain. In preclinical studies, this compound has been shown to reduce the expression of the fragile X mental retardation protein (FMRP), which is implicated in fragile X syndrome. Fenobam has also been shown to normalize the expression of various synaptic proteins, including the AMPA receptor subunit GluA1, which is involved in synaptic plasticity. In addition, this compound has been shown to reduce anxiety-like behavior and attenuate drug-seeking behavior in preclinical models.

実験室実験の利点と制限

Fenobam has several advantages for lab experiments, including its high potency and selectivity for mGluR5, its ability to cross the blood-brain barrier, and its well-characterized pharmacokinetics. However, (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid also has several limitations, including its relatively short half-life, its potential off-target effects, and its limited solubility in aqueous solutions.

将来の方向性

There are several future directions for (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid research, including the development of more potent and selective mGluR5 modulators, the investigation of this compound's potential therapeutic effects in other neurological disorders, and the elucidation of the molecular mechanisms underlying this compound's effects on synaptic plasticity and behavior. In addition, the development of novel formulations or delivery methods may improve the pharmacokinetic properties of this compound and enhance its therapeutic potential.
Conclusion
In conclusion, this compound is a promising non-benzodiazepine anxiolytic drug that selectively modulates mGluR5. Fenobam has potential therapeutic effects in various neurological disorders and has been extensively studied in preclinical and clinical settings. Further research is needed to fully elucidate the molecular mechanisms underlying this compound's effects and to develop more potent and selective mGluR5 modulators.

合成法

The synthesis of (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid involves the reaction of this compound chloride with ammonia in the presence of a palladium catalyst. This method has been reported to yield high purity this compound with a yield of up to 80%.

科学的研究の応用

Fenobam has been extensively studied in various neurological disorders such as fragile X syndrome, autism spectrum disorders, anxiety, depression, and addiction. In preclinical studies, (Z)-3-methyl-4-oxo-4-((2-phenoxyphenyl)amino)but-2-enoic acid has been shown to improve cognitive function, reduce anxiety-like behavior, and attenuate drug-seeking behavior. In clinical trials, this compound has been shown to be safe and well-tolerated, with potential therapeutic effects in fragile X syndrome and autism spectrum disorders.

特性

IUPAC Name

(Z)-3-methyl-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c1-12(11-16(19)20)17(21)18-14-9-5-6-10-15(14)22-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,21)(H,19,20)/b12-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMYOZPETIVKOA-QXMHVHEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)O)C(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)O)/C(=O)NC1=CC=CC=C1OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。